

Evaluating the octane-enhancing properties of different ethers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methyl ether*

Cat. No.: *B1265516*

[Get Quote](#)

Ethers as Octane Enhancers: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the octane-enhancing properties of various ethers used as gasoline additives. The information is supported by experimental data and detailed methodologies.

The addition of oxygenates, such as ethers, to gasoline is a common strategy to increase its octane rating, thereby preventing engine knocking and improving fuel efficiency. This guide evaluates the performance of several key ethers as octane enhancers, focusing on their Research Octane Number (RON) and Motor Octane Number (MON).

Comparative Performance of Ethers

The octane-enhancing capability of an ether is determined by its own octane rating and its blending behavior with base gasoline. The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary metrics used to evaluate a fuel's resistance to knocking. RON relates to low-speed, mild driving conditions, while MON corresponds to high-speed, severe driving conditions. The Anti-Knock Index (AKI) is the average of RON and MON and is what is typically displayed at the pump in the United States.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The table below summarizes the typical blending octane values for several commonly used ethers. It is important to note that the blending octane number (BON) can be influenced by the

composition of the base gasoline.[5][6] For instance, the octane gain tends to be greater in base stocks with higher paraffin content and lower intrinsic octane numbers.[5][6]

Ether	Chemical Name	Blending RON (BRON)	Blending MON (BMON)
MTBE	Methyl tert-butyl ether	116.5 - 117	102 - 102.1
ETBE	Ethyl tert-butyl ether	118.8 - 119	103 - 103.3
TAME	Tert-amyl methyl ether	110.0	99.1
DIPE	Diisopropyl ether	~110	~99

Note: The values presented are averaged from multiple sources and can vary depending on the base fuel characteristics.[5][7]

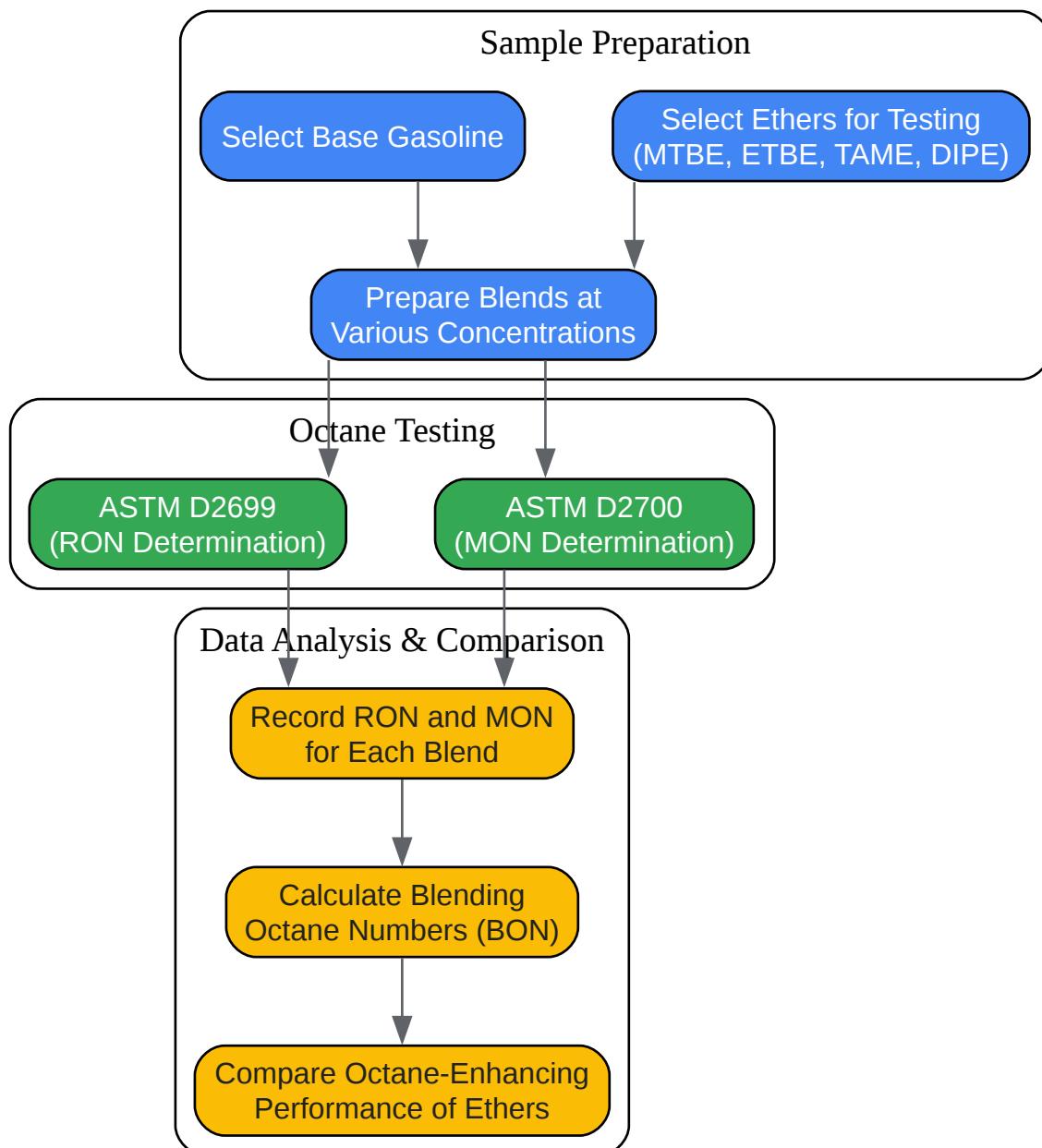
From the data, Ethyl tert-butyl ether (ETBE) generally exhibits the highest blending Research and Motor Octane Numbers, making it a highly effective octane enhancer.[5][7] Methyl tert-butyl ether (MTBE) also demonstrates strong octane-boosting properties and has been widely used for this purpose.[8][9] Tert-amyl methyl ether (TAME) and Diisopropyl ether (DIPE) are also effective, though their blending octane values are typically slightly lower than those of MTBE and ETBE.[5][10]

Experimental Protocols for Octane Number Determination

The standard test methods for determining the Research Octane Number (RON) and Motor Octane Number (MON) are specified by ASTM International.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel[11][12]

This method measures the knock characteristics of automotive spark-ignition engine fuel under mild operating conditions.[4] The test is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[11] Key operating conditions for the RON test include an engine speed of 600 rpm and a specified intake air


temperature.[11][13] The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) with known octane numbers to determine the RON of the sample.[11]

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel[2][12][14]

This method evaluates the knock resistance of gasoline under more severe engine conditions than the RON test, simulating highway driving.[3][14] It utilizes the same CFR engine as the RON test but with different operating parameters.[2] For the MON test, the engine speed is higher at 900 rpm, and the fuel-air mixture is preheated to a higher temperature.[2][13] Similar to the RON test, the MON of the sample fuel is determined by comparing its knocking tendency to that of primary reference fuel blends.[2][14]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the octane-enhancing properties of different ethers.

[Click to download full resolution via product page](#)

Workflow for Evaluating Ether Octane Enhancement

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. ASTM D2700 - eralytics [eralytics.com]
- 3. ASTM D2700 (Octane Number – Motor) – SPL [spllabs.com]
- 4. ASTM D2699 (Octane Number – Research) – SPL [spllabs.com]
- 5. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 6. researchgate.net [researchgate.net]
- 7. sustainablefuels.eu [sustainablefuels.eu]
- 8. AMF [iea-amf.org]
- 9. MTBE - Evonik Industries [c4-chemicals.evonik.com]
- 10. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 11. ASTM D2699 - eralytics [eralytics.com]
- 12. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 13. koehlerinstrument.com [koehlerinstrument.com]
- 14. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Evaluating the octane-enhancing properties of different ethers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265516#evaluating-the-octane-enhancing-properties-of-different-ethers\]](https://www.benchchem.com/product/b1265516#evaluating-the-octane-enhancing-properties-of-different-ethers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com